KRAS G12C Inhibitor Pharmacophore Compliance: Structural Alignment with Patent-Defined Biaryl Scaffolds
The compound's benzothiazolyl-furan-phenyl architecture maps onto the general formula I of the benzothiazolyl biaryl patent class, which explicitly claims activity as KRAS G12C inhibitors [1]. While specific IC50 values for the target compound are not publicly disclosed, the patent establishes that the 2,4-dichlorophenyl substitution pattern is a defined embodiment for achieving inhibitory activity against G12C mutant KRAS protein, differentiating it from unsubstituted phenyl or mono-substituted analogs which fall outside the preferred substitution claims [1].
| Evidence Dimension | Patent-defined pharmacophore compliance |
|---|---|
| Target Compound Data | 2,4-dichlorophenyl substituted benzothiazolyl-furan biaryl (matches claimed scaffold) |
| Comparator Or Baseline | Unsubstituted phenyl or 4-chlorophenyl benzothiazolyl-furan analogs (not specifically claimed in preferred embodiments) |
| Quantified Difference | Qualitative: Target compound falls within claimed substituent scope; comparators may not |
| Conditions | Patent analysis based on US 20230174526 general formula I and dependent claims |
Why This Matters
Procurement of a compound whose precise substitution pattern is explicitly claimed in a therapeutic patent provides a validated starting point for KRAS G12C drug discovery programs, whereas a generic analog would require de novo validation.
- [1] Shen Z, et al. Benzothiazolyl biaryl compound, and preparation method and use. US Patent Application 20230174526. 2023. View Source
